molecular formula C10H9BrO4 B1312631 Dimethyl 4-bromophthalate CAS No. 87639-57-4

Dimethyl 4-bromophthalate

Cat. No. B1312631
Key on ui cas rn: 87639-57-4
M. Wt: 273.08 g/mol
InChI Key: AMNIKUDFXYWYSY-UHFFFAOYSA-N
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Patent
US08748426B2

Procedure details

The compound of example 668 (2 g, 7.326 mmol) was taken in dry THF and was added to a slurry of LiAlH4 (1.67 g, 43.95 mmol) in THF cooled to 0° C. The reaction mixture was stirred at room temperature for 1 h. The reaction mixture was quenched with aqueous NaOH solution followed by extraction with ethyl acetate. The solvent was removed by distillation to afford the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:12](OC)=[O:13])[C:5](=[CH:10][CH:11]=1)[C:6](OC)=[O:7].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[Br:1][C:2]1[CH:11]=[CH:10][C:5]([CH2:6][OH:7])=[C:4]([CH2:12][OH:13])[CH:3]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C(C(C(=O)OC)=CC1)C(=O)OC
Step Two
Name
Quantity
1.67 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with aqueous NaOH solution
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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